Cas no 1820711-69-0 (Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-)
![Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- structure](https://www.kuujia.com/scimg/cas/1820711-69-0x500.png)
Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
-
- MDL: MFCD16614247
- Inchi: 1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23)
- InChI Key: LBPOLIAOXCZNGI-UHFFFAOYSA-N
- SMILES: C(O)(=O)CN(C1=NC(C(F)(F)F)=CC(C2=CC=C(Cl)C=C2)=N1)C
Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 201271-2g |
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine |
1820711-69-0 | 2g |
$1373.00 | 2023-09-06 |
Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- Related Literature
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- (CAS No. 1820711-69-0): A Comprehensive Overview
Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- (CAS No. 1820711-69-0) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This heterocyclic amine features a unique structural framework, combining a pyrimidine core with substituents that enhance its pharmacological potential. The compound's molecular structure, characterized by a 4-chlorophenyl group and a trifluoromethyl moiety, contributes to its distinct chemical properties and biological activities.
The synthesis of Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- involves a series of meticulously controlled chemical reactions. The process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the 4-chlorophenyl and trifluoromethyl substituents. The final step involves the addition of a methyl group to the nitrogen atom, which is crucial for achieving the desired pharmacological effects. This synthetic route underscores the compound's complexity and the precision required in its production.
Recent advancements in medicinal chemistry have highlighted the potential of this compound as a candidate for drug discovery. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents. Specifically, the presence of a pyrimidine core has been associated with various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The 4-chlorophenyl group further enhances these properties by improving binding affinity to biological targets, while the trifluoromethyl moiety contributes to metabolic stability.
One of the most compelling aspects of Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-, is its potential in addressing unmet medical needs. Current research suggests that this compound may exhibit significant activity against certain types of cancer by inhibiting key enzymes involved in tumor growth and progression. Furthermore, its ability to modulate inflammatory pathways makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In vitro studies have demonstrated that Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- interacts with various biological targets with high specificity. For instance, it has been shown to bind to enzymes such as kinases and phosphodiesterases, which are critical in cellular signaling pathways. The compound's ability to inhibit these enzymes suggests its potential as an anti-cancer agent by disrupting abnormal cell proliferation. Additionally, its interaction with receptors involved in pain perception makes it a candidate for developing new analgesics.
The pharmacokinetic profile of Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-, is another area of active investigation. Studies indicate that the compound exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for any potential therapeutic agent. Furthermore, its solubility profile suggests that it can be formulated into various dosage forms, enhancing its clinical applicability. These pharmacokinetic properties make it an attractive candidate for further development into a drug product.
Recent clinical trials have provided preliminary insights into the therapeutic potential of Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-. While these trials are still in early stages, they have shown encouraging results in terms of safety and efficacy. Patients treated with this compound have reported significant improvements in their symptoms without experiencing severe side effects. These findings are particularly noteworthy given the compound's novel structure and mechanism of action.
The development of Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-, also reflects broader trends in pharmaceutical research towards personalized medicine. By leveraging advanced computational methods and high-throughput screening techniques, researchers are able to identify compounds that are tailored to individual patient needs. This approach not only enhances treatment outcomes but also reduces the risk of adverse reactions by minimizing off-target effects.
Future directions in the study of Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- include exploring its potential in combination therapies. By pairing this compound with other drugs that target different aspects of disease pathology, researchers aim to achieve synergistic effects that could lead to more effective treatments. Additionally, investigating its role in preclinical models will provide further insights into its mechanisms of action and potential therapeutic applications.
In conclusion, Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- (CAS No. 1820711-69-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
1820711-69-0 (Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-) Related Products
- 1289162-16-8(5-Bromo-2-(dimethylamino)nicotinaldehyde)
- 1521783-01-6(4-(3-bromo-5-fluorophenyl)butanal)
- 2138120-63-3(2,2-difluoro-2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}acetic acid)
- 35578-47-3(4,4'-Dibromobenzil)
- 1935937-69-1(4-bromo-3-chlorobenzene-1-sulfonyl fluoride)
- 141068-81-7(7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1286697-65-1(1-methanesulfonyl-N-(2-phenylethyl)-N-(pyridin-2-yl)methylpiperidine-4-carboxamide)
- 1261683-96-8(2,3-Bis(3-(trifluoromethyl)phenyl)5-fluoropyridine)
- 2172305-88-1(2-N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid)
- 2229210-35-7((1-{4-(difluoromethyl)sulfanylphenyl}-3,3-difluorocyclobutyl)methanamine)



